molecular formula C20H16Cl2N4O2S B14956822 2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide

2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide

Cat. No.: B14956822
M. Wt: 447.3 g/mol
InChI Key: XFIYCDMNNMCOAR-UHFFFAOYSA-N
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Description

2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide is a complex organic compound that features a unique combination of indole, thiazole, and nicotinamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, which are then coupled with the nicotinamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N~3~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide is unique due to its combination of indole, thiazole, and nicotinamide moieties, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C20H16Cl2N4O2S

Molecular Weight

447.3 g/mol

IUPAC Name

2,6-dichloro-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16Cl2N4O2S/c1-10-17(13-8-11(28-3)4-6-15(13)26(10)2)14-9-29-20(23-14)25-19(27)12-5-7-16(21)24-18(12)22/h4-9H,1-3H3,(H,23,25,27)

InChI Key

XFIYCDMNNMCOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=C(N=C(C=C4)Cl)Cl

Origin of Product

United States

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